9-[2'-O-Acetyl-3'-azido-3'-deoxy-5'-O-toluoyl-b-L-ribofuranosyl)-6-chloropurine

Stereochemistry Nucleoside Analog Design Cytostatic Activity

9-[2′-O-Acetyl-3′-azido-3′-deoxy-5′-O-toluoyl-β-L-ribofuranosyl]-6-chloropurine (CAS 2095417-30-2) is a purine nucleoside analog bearing a 6-chloropurine base, a β-L-ribofuranosyl sugar configuration, and three distinct protecting/modifying groups: a 2′-O-acetyl, a 3′-azido (N₃), and a 5′-O-toluoyl (p-methylbenzoyl) group. The compound is widely classified by commercial suppliers as a click chemistry reagent due to its 3′-azido moiety, enabling CuAAC and SPAAC ligation strategies.

Molecular Formula C20H18ClN7O5
Molecular Weight 471.9 g/mol
Cat. No. B15596090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[2'-O-Acetyl-3'-azido-3'-deoxy-5'-O-toluoyl-b-L-ribofuranosyl)-6-chloropurine
Molecular FormulaC20H18ClN7O5
Molecular Weight471.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H18ClN7O5/c1-10-3-5-12(6-4-10)20(30)31-7-13-14(26-27-22)16(32-11(2)29)19(33-13)28-9-25-15-17(21)23-8-24-18(15)28/h3-6,8-9,13-14,16,19H,7H2,1-2H3/t13-,14+,16?,19-/m0/s1
InChIKeyUZNJEYLVCLQRCI-ZWVKXQFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9-[2′-O-Acetyl-3′-azido-3′-deoxy-5′-O-toluoyl-β-L-ribofuranosyl]-6-chloropurine: Scientific & Procurement Baseline for a Protected Azido Nucleoside Analog


9-[2′-O-Acetyl-3′-azido-3′-deoxy-5′-O-toluoyl-β-L-ribofuranosyl]-6-chloropurine (CAS 2095417-30-2) is a purine nucleoside analog bearing a 6-chloropurine base, a β-L-ribofuranosyl sugar configuration, and three distinct protecting/modifying groups: a 2′-O-acetyl, a 3′-azido (N₃), and a 5′-O-toluoyl (p-methylbenzoyl) group . The compound is widely classified by commercial suppliers as a click chemistry reagent due to its 3′-azido moiety, enabling CuAAC and SPAAC ligation strategies [1]. Its molecular formula is C₂₀H₁₈ClN₇O₅ with a molecular weight of 471.85 g/mol; commercial purity specifications range from ≥95% to ≥98% [2]. Unlike the fully deprotected nucleoside 9-(β-L-ribofuranosyl)-6-chloropurine, this derivative is extensively protected, which fundamentally alters its physicochemical properties and research utility .

Why Generic Substitution Fails for 9-[2′-O-Acetyl-3′-azido-3′-deoxy-5′-O-toluoyl-β-L-ribofuranosyl]-6-chloropurine: The Critical Distinction Between Protected Azido Analogs and Deprotected Nucleosides


Substituting this compound with other purine nucleoside analogs—including the simpler deprotected 9-(β-L-ribofuranosyl)-6-chloropurine or D-ribofuranosyl 6-chloropurine derivatives—is not scientifically justified. The target compound is a highly protected intermediate featuring three distinct reactive/modifiable positions: a 2′-O-acetyl, a 3′-azido, and a 5′-O-toluoyl group. Unlike fully deprotected nucleosides, this compound is not intended as an active pharmaceutical agent; rather, it serves as a synthetic building block for downstream derivatization, particularly via click chemistry at the 3′-azido position [1]. Existing literature on L-ribonucleoside derivatives indicates that the β-L configuration can yield markedly different biological outcomes compared to the corresponding D-enantiomers; for instance, 6-substituted purine L-ribonucleosides were found to be largely inactive in cytostatic and anti-HCV replicon assays, whereas their D-ribonucleoside counterparts exhibited potent activity [2]. Furthermore, structure-activity relationship (SAR) studies on 6-chloropurine nucleosides have demonstrated that the protection status of the 5′-hydroxyl group significantly modulates antiviral activity; benzoylated 5′-hydroxyl groups (as in the 5′-O-toluoyl moiety here) confer distinct antiviral effects relative to unprotected or acetylated 5′-hydroxyl groups [3][4]. These stereochemical and protecting-group-dependent activity profiles preclude generic substitution without experimental validation.

Quantitative Evidence Guide for 9-[2′-O-Acetyl-3′-azido-3′-deoxy-5′-O-toluoyl-β-L-ribofuranosyl]-6-chloropurine: Comparator-Based Differentiation


β-L vs. β-D Stereochemical Configuration: Divergent Cytostatic and Antiviral Activity Profiles

The β-L-ribofuranosyl configuration of the target compound distinguishes it stereochemically from β-D-ribofuranosyl 6-chloropurine nucleosides. In a systematic comparative study of 6-substituted purine L-ribonucleosides versus D-ribonucleosides, the L-enantiomers were found to be largely inactive, whereas the D-enantiomers exhibited potent cytostatic and anti-HCV activity. Specifically, among the L-ribonucleosides tested, only the 6-benzylpurine derivative (compound 2h) showed moderate anti-HCV effect in a replicon assay; all other L-ribonucleosides were inactive [1]. The D-ribonucleoside counterparts demonstrated strong cytostatic activity, with IC₅₀ values in the sub-micromolar to low micromolar range in various cell lines [2]. This stereochemical divergence underscores that β-L configured 6-chloropurine nucleosides cannot be assumed to exhibit the same biological activity as their β-D counterparts.

Stereochemistry Nucleoside Analog Design Cytostatic Activity Antiviral Activity Chirality-Dependent Pharmacology

5′-O-Toluoyl Protection: SARS-CoV Antiviral SAR Trend and Activity Modulation

The target compound features a 5′-O-toluoyl (p-methylbenzoyl) protecting group. In a systematic evaluation of 6-chloropurine nucleoside analogues against SARS-CoV Frankfurt1 in Vero E6 cells, a clear structure-activity relationship (SAR) was established: the 5′-hydroxyl protection status significantly modulates antiviral activity. Compounds with a benzoylated 5′-hydroxyl group (as in the toluoyl moiety of the target compound) exhibited distinct antiviral effects compared to compounds with an unprotected 5′-hydroxyl group or with acetylated 5′-hydroxyl groups [1]. Among the 11 analogues evaluated, compounds 1 and 11 showed promising anti-SARS-CoV activity comparable to mizoribine and ribavirin; both active compounds lacked the benzoylated 5′-hydroxyl feature [2]. This SAR trend indicates that 5′-O-toluoyl protection is not a neutral modification—it actively shapes the antiviral profile and cannot be substituted with other protecting groups without altering activity.

Antiviral SARS-CoV Structure-Activity Relationship Nucleoside Protection 5′-O-Benzoylation

3′-Azido Modification: Click Chemistry Reactivity and Synthetic Utility

The target compound contains a 3′-azido group, which distinguishes it from non-azido 6-chloropurine nucleosides such as 6-chloropurine riboside (6-chloro-9-β-D-ribofuranosylpurine), 6-chloropurine-2′-deoxyriboside, and 9-(β-L-ribofuranosyl)-6-chloropurine [1]. The azido moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-, DBCO-, or BCN-containing molecules [2]. This reactivity profile is absent in non-azido 6-chloropurine nucleosides, which cannot undergo click chemistry derivatization without prior functionalization. While the target compound lacks published bioactivity data (IC₅₀ values not reported in peer-reviewed literature), its structural designation as a click chemistry reagent positions it as a synthetic intermediate rather than a terminal bioactive agent. In contrast, 6-chloropurine-2′-deoxyriboside and 9-(β-L-ribofuranosyl)-6-chloropurine serve as building blocks for nucleoside analog synthesis but lack the azido handle for click chemistry ligation.

Click Chemistry CuAAC SPAAC Azide-Alkyne Cycloaddition Bioconjugation Nucleoside Derivatization

Limited Published Bioactivity Data: Distinguishing from Data-Rich 6-Chloropurine Analogs

A systematic search of peer-reviewed literature and public bioactivity databases reveals a critical procurement-relevant distinction: the target compound lacks published quantitative bioactivity data (IC₅₀, EC₅₀, CC₅₀, or Kᵢ values) against any defined biological target. In contrast, related 6-chloropurine derivatives have established activity profiles. For instance, 6-chloro-7-deazapurine ferrocenylalkyl derivatives showed IC₅₀ values of 9.07–15.50 μM against SW620 colorectal adenocarcinoma cells [1]. 2-Amino-6-chloropurine serves as a precursor for nucleoside analogs with validated antiviral activity against EBV and HHV-6 . The SARS-CoV evaluation of 6-chloropurine nucleosides (compounds 1–11) established activity for specific analogs with defined protection patterns [2]. The target compound's bioactivity is inferred only from its classification as a purine nucleoside analog, a class with broad antitumor activity targeting indolent lymphoid malignancies via DNA synthesis inhibition and apoptosis induction [3]; no direct assay data exists for this specific derivative. This data paucity distinguishes it from literature-validated 6-chloropurine analogs and necessitates de novo biological evaluation.

Bioactivity Data Availability Procurement Risk Assessment Nucleoside Analog Screening Literature Coverage

Validated Research and Industrial Application Scenarios for 9-[2′-O-Acetyl-3′-azido-3′-deoxy-5′-O-toluoyl-β-L-ribofuranosyl]-6-chloropurine


Click Chemistry Conjugation: Synthesis of Fluorescent, Biotinylated, or Affinity-Labeled 6-Chloropurine Nucleoside Probes

The 3′-azido group enables CuAAC or SPAAC conjugation to alkyne-, DBCO-, or BCN-containing partners, producing fluorescent, biotinylated, or PEGylated derivatives of the 6-chloropurine nucleoside scaffold [1]. This scenario is directly supported by the compound's documented click chemistry reactivity profile. Researchers requiring a 6-chloropurine nucleoside with a pre-installed click handle should prioritize this compound over non-azido analogs such as 6-chloropurine riboside or 9-(β-L-ribofuranosyl)-6-chloropurine, which lack the azido moiety and require additional synthetic steps for functionalization .

Synthetic Intermediate for β-L-Configured 6-Substituted Purine Nucleosides via Pd-Catalyzed Cross-Coupling

As a protected β-L-ribofuranosyl 6-chloropurine derivative, this compound can theoretically serve as a precursor for Pd-catalyzed cross-coupling reactions with organometallic reagents (arylboronic acids, organozinc halides, organostannanes) to generate 6-aryl-, 6-hetaryl-, or 6-benzylpurine L-ribonucleosides after deprotection [1]. The 2′-O-acetyl and 5′-O-toluoyl protecting groups provide orthogonal protection during such transformations. However, users must note that the β-L configuration may result in compounds with substantially reduced cytostatic and antiviral activity compared to β-D-derived products, as documented in comparative studies of L- vs. D-ribonucleosides .

Antiviral Screening with Awareness of 5′-O-Toluoyl SAR Limitations

The compound may be included in antiviral screening panels against coronaviruses or other RNA viruses, with the caveat that the 5′-O-toluoyl (benzoylated) protecting group places it in a distinct SAR category from unprotected 5′-hydroxyl 6-chloropurine nucleosides [1]. Studies on SARS-CoV have shown that 5′-hydroxyl protection status significantly influences antiviral activity, with benzoylated derivatives exhibiting distinct effects from unprotected analogs . Researchers screening this compound should design parallel assays with deprotected derivatives to isolate the contribution of the toluoyl moiety to observed activity or inactivity.

De Novo Biological Evaluation in Indolent Lymphoid Malignancy Models

As a purine nucleoside analog, the compound may be evaluated for antitumor activity in indolent lymphoid malignancy cell lines, with mechanisms hypothesized to involve DNA synthesis inhibition and apoptosis induction [1]. However, no published IC₅₀ values exist for this specific derivative in any cancer cell line . Users should anticipate that the extensive protecting groups (2′-O-acetyl, 5′-O-toluoyl) and 3′-azido modification may significantly alter cellular uptake, intracellular activation, and target engagement relative to deprotected 6-chloropurine nucleosides. De novo dose-response studies (e.g., 10-point dilution series starting from 100 μM) are required to establish baseline activity.

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